Timepidium chloride

Receptor Pharmacology Binding Assays Drug Selectivity

Timepidium chloride (often studied and utilized as its bromide salt, timepidium bromide) is a synthetic anticholinergic agent of the quaternary ammonium class. It functions as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs) on smooth muscle and secretory glands.

Molecular Formula C17H22ClNOS2
Molecular Weight 355.9 g/mol
CAS No. 100595-66-2
Cat. No. B12763123
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTimepidium chloride
CAS100595-66-2
Molecular FormulaC17H22ClNOS2
Molecular Weight355.9 g/mol
Structural Identifiers
SMILESC[N+]1(CC(CC(=C(C2=CC=CS2)C3=CC=CS3)C1)OC)C.[Cl-]
InChIInChI=1S/C17H22NOS2.ClH/c1-18(2)11-13(10-14(12-18)19-3)17(15-6-4-8-20-15)16-7-5-9-21-16;/h4-9,14H,10-12H2,1-3H3;1H/q+1;/p-1
InChIKeyQKMGSNFPZNTQHE-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Timepidium Chloride (CAS 100595-66-2): Antimuscarinic Reference Standard for GI Motility Research and Formulation Development


Timepidium chloride (often studied and utilized as its bromide salt, timepidium bromide) is a synthetic anticholinergic agent of the quaternary ammonium class [1]. It functions as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs) on smooth muscle and secretory glands [1]. A defining structural feature is its permanent cationic charge, which effectively restricts its distribution to the periphery and prevents penetration of the blood-brain barrier, thus avoiding central nervous system side effects [1]. This property, combined with a demonstrably distinct affinity profile for specific mAChR subtypes, positions timepidium chloride as a critical tool compound for studies requiring potent, peripherally-restricted modulation of gastrointestinal function without confounding central effects.

Why Timepidium Chloride Cannot Be Replaced by Other Anticholinergics in Specialized Research and Drug Development


The antimuscarinic drug class encompasses a broad array of agents with widely varying receptor subtype affinities and organ selectivity profiles. Simply substituting one 'anticholinergic' for another in a research or formulation context introduces significant risk of off-target effects and data misinterpretation. For instance, atropine, a common tertiary amine comparator, exerts both peripheral and pronounced central effects [1]. Hyoscine-N-butylbromide (butylscopolamine), another quaternary ammonium analog, exhibits distinct differences in functional potency on specific organs and receptor binding signatures when compared directly to timepidium [REFS-1, REFS-2, REFS-3]. The quantitative evidence below demonstrates that timepidium chloride's unique combination of peripheral restriction, defined mAChR subtype affinity (particularly for M2), and specific organ-level potency on gastric and urinary tissue cannot be assumed for any other in-class compound. This necessitates a precise, evidence-based approach to compound selection.

Timepidium Chloride: A Comparative Evidence Guide for Differentiated Receptor Affinity and Organ-Specific Potency


Timepidium Chloride Exhibits a Distinct Human mAChR Subtype Affinity Profile, with Peak Binding to M2 Receptors

In a direct competitive binding assay using cloned human muscarinic receptor subtypes (m1-m5) expressed in Sf9 insect cells, timepidium displayed its highest affinity for the m2 subtype among the nine antagonists tested [1]. This contrasts with the binding profiles of pirenzepine (highest affinity for m1) and darifenacin/zamifenacin (highest for m3) [1]. This differentiated binding signature suggests a unique pharmacological fingerprint not shared by other standard antimuscarinics.

Receptor Pharmacology Binding Assays Drug Selectivity

Timepidium Bromide Matches Atropine and Surpasses Hyoscine-N-Butylbromide in Inhibiting Gastrointestinal Motility

A comparative in vivo study in dogs assessed the inhibition of spontaneous and bethanechol-induced gastrointestinal motility. Timepidium bromide's activity was reported to be 'almost the same as that of atropine (Atr) but stronger than that of hyoscine-N-butylbromide (HB)' [1]. This establishes a clear functional potency hierarchy in the GI tract: timepidium ≈ atropine > butylscopolamine.

Gastrointestinal Motility In Vivo Pharmacology Functional Assay

Timepidium Bromide Exhibits Relatively Weaker Action on Urinary Bladder Motility Compared to Butylscopolamine

In contrast to its potent GI effects, timepidium bromide shows differential activity on the urinary bladder. The same study reported that its inhibitory effect on the spontaneous motion of the urinary bladder was 'somewhat weaker than those of HB and Atr' [1]. This organ-level difference is further supported by an in vitro study where anti-acetylcholine activity in isolated urinary bladder was less potent for atropine and HSR-902 but timepidium, prifinium, and butylscopolamine were more potent [2].

Urological Pharmacology Smooth Muscle Relaxation Organ Selectivity

Timepidium Bromide Demonstrates Gastric Selectivity, with Minimal Cardiovascular and Ocular Effects

A study in cats directly compared the pharmacological effects of timepidium bromide (SA-504) on gastric motility, pupil size, heart rate, and blood pressure [1]. It was found that the effects on the pupil, heart rate, and blood pressure were 'much less than its inhibitory effects on gastric motility' [1]. This functional selectivity is reinforced by the finding that its mydriatic (pupil-dilating) activity in mice was the weakest among timepidium, hyoscine-N-butylbromide, and atropine [2].

Safety Pharmacology Organ Selectivity Pharmacokinetics

Optimal Research and Development Applications for Timepidium Chloride Based on Comparative Evidence


In Vivo Models of Gastrointestinal Hypermotility Requiring Potent, Peripheral-Only Inhibition

Based on evidence that timepidium bromide's GI motility inhibition matches atropine but surpasses butylscopolamine [1], and its quaternary structure ensures it does not cross the blood-brain barrier [2], this compound is ideal for creating robust GI relaxation in animal models without the confounding variable of CNS-mediated effects. This application is directly supported by the direct head-to-head comparison data in Section 3, Evidence Item 2.

Pharmacological Tool for Dissecting M2 Muscarinic Receptor-Mediated Signaling in Smooth Muscle

The unique receptor binding profile of timepidium, showing highest relative affinity for the human M2 receptor subtype [1], makes it a critical reagent for in vitro studies. In experiments using isolated tissue baths or cell lines, timepidium chloride can be used alongside M1- or M3-preferring antagonists to parse out the specific contribution of M2 receptors to a given physiological or pathological response. This application is directly supported by the direct head-to-head comparison data in Section 3, Evidence Item 1.

Comparative Formulation Development for Organ-Selective Drug Delivery

The evidence showing that timepidium chloride has differential potency across organs (potent in GI, weaker in urinary bladder) [1] provides a clear rationale for its use in formulation research. It serves as an excellent model compound for testing novel drug delivery systems intended to target the GI tract while minimizing off-target effects in the bladder or cardiovascular system, a differentiation established in Section 3, Evidence Items 3 and 4.

Positive Control or Reference Standard in Anticholinergic Bioassays

Given its well-characterized and quantitatively distinct profile compared to atropine and butylscopolamine on various smooth muscle preparations [REFS-1, REFS-2], timepidium chloride serves as a valuable positive control or reference standard in pharmacological and toxicological studies. Its specific, documented behavior ensures assay reproducibility and allows for meaningful comparison when evaluating novel antispasmodic candidates. This application is directly supported by the cross-study comparable evidence in Section 3, Evidence Items 2 and 3.

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